![molecular formula C8H5BrClNO2 B12988816 3-Bromo-2-chloro-6H-pyrano[3,4-b]pyridin-5(8H)-one](/img/structure/B12988816.png)
3-Bromo-2-chloro-6H-pyrano[3,4-b]pyridin-5(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-chloro-6H-pyrano[3,4-b]pyridin-5(8H)-one is a heterocyclic compound that features both bromine and chlorine substituents on a pyrano-pyridine fused ring system
Méthodes De Préparation
The synthesis of 3-Bromo-2-chloro-6H-pyrano[3,4-b]pyridin-5(8H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate pyridine derivatives under specific conditions. For instance, the reaction of hydrazonoyl halides with certain pyridine derivatives in the presence of ethanol and triethylamine can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
3-Bromo-2-chloro-6H-pyrano[3,4-b]pyridin-5(8H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and various oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Bromo-2-chloro-6H-pyrano[3,4-b]pyridin-5(8H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its potential as a therapeutic agent due to its unique structural properties.
Industry: It can serve as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-chloro-6H-pyrano[3,4-b]pyridin-5(8H)-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
3-Bromo-2-chloro-6H-pyrano[3,4-b]pyridin-5(8H)-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Thiazolo[4,5-b]pyridines: Studied for their medicinal properties.
Pyrano[2,3-d]thiazoles: Used in drug development for various diseases.
These compounds share some structural similarities but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C8H5BrClNO2 |
|---|---|
Poids moléculaire |
262.49 g/mol |
Nom IUPAC |
3-bromo-2-chloro-8H-pyrano[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C8H5BrClNO2/c9-5-1-4-6(11-8(5)10)2-13-3-7(4)12/h1H,2-3H2 |
Clé InChI |
ZBOAJKJJFDUQJO-UHFFFAOYSA-N |
SMILES canonique |
C1C2=NC(=C(C=C2C(=O)CO1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12988738.png)
![4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B12988742.png)

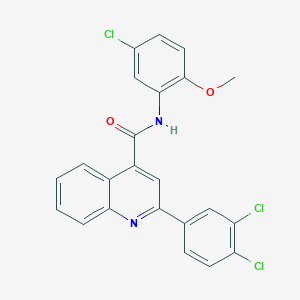
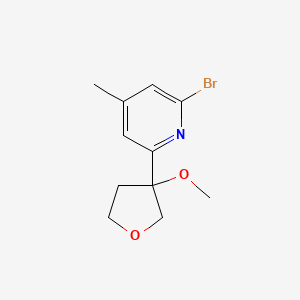
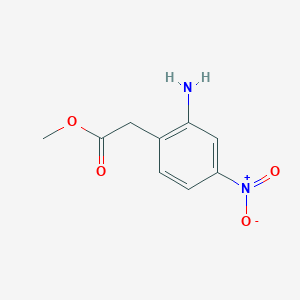

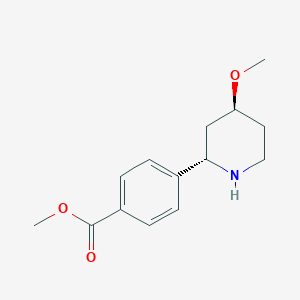
![tert-Butyl (R)-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B12988764.png)

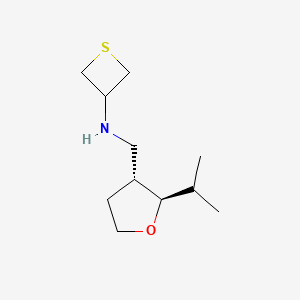
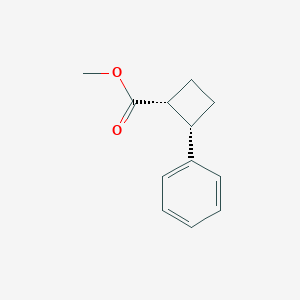
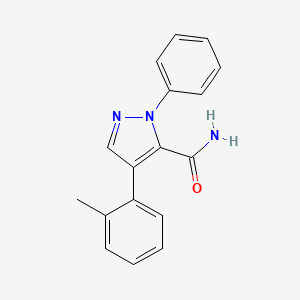
![Methyl 3-(4-(difluoromethyl)-2-isopropyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B12988819.png)
